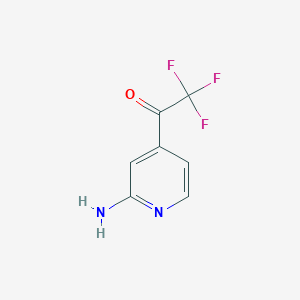
1-(2-Amino-pyridin-4-YL)-2,2,2-trifluoro-ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Amino-pyridin-4-YL)-2,2,2-trifluoro-ethanone is an organic compound with a unique structure that includes a trifluoromethyl group attached to an ethanone backbone, along with an amino-pyridine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-pyridin-4-YL)-2,2,2-trifluoro-ethanone typically involves the reaction of 2-amino-4-pyridine with trifluoroacetic anhydride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include steps for the removal of by-products and purification of the final product to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Amino-pyridin-4-YL)-2,2,2-trifluoro-ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted derivatives.
Applications De Recherche Scientifique
1-(2-Amino-pyridin-4-YL)-2,2,2-trifluoro-ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism by which 1-(2-Amino-pyridin-4-YL)-2,2,2-trifluoro-ethanone exerts its effects involves its interaction with specific molecular targets. For example, it may inhibit enzyme activity by binding to the active site, thereby preventing the enzyme from catalyzing its substrate. The trifluoromethyl group can enhance the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylpyridin-2-amine: This compound has a similar pyridine structure but lacks the trifluoromethyl group.
2-Amino-4-methylpyridine: Another similar compound with an amino group attached to the pyridine ring.
Uniqueness
1-(2-Amino-pyridin-4-YL)-2,2,2-trifluoro-ethanone is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications where these properties are desirable.
Propriétés
Numéro CAS |
1060801-36-6 |
|---|---|
Formule moléculaire |
C7H5F3N2O |
Poids moléculaire |
190.12 g/mol |
Nom IUPAC |
1-(2-aminopyridin-4-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C7H5F3N2O/c8-7(9,10)6(13)4-1-2-12-5(11)3-4/h1-3H,(H2,11,12) |
Clé InChI |
IWTVLAQSVHHMKI-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C=C1C(=O)C(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(But-3-en-1-yl)oxy]-3-iodo-6-(trifluoromethyl)pyridine](/img/structure/B12618085.png)
![(1S,4S)-2-[4-(Methanesulfonyl)phenyl]-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B12618089.png)
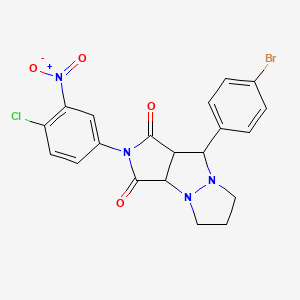

![3-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)amino]pyridin-2(1H)-one](/img/structure/B12618102.png)
![3-[2-(2,6-Dimethylphenoxy)anilino]-1-phenylbut-2-en-1-one](/img/structure/B12618105.png)
![2-[(Acetyloxy)imino]-2-amino-N-methylacetamide](/img/structure/B12618113.png)
![Methanone, [4-[2-[2-amino-4-(methylamino)pyrido[2,3-d]pyrimidin-7-yl]-3-(trifluoromethyl)phenyl]-1-piperazinyl]-2-furanyl-](/img/structure/B12618126.png)
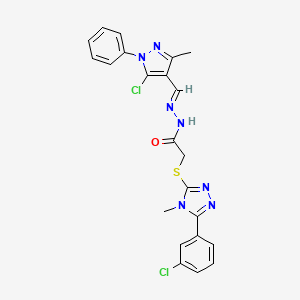
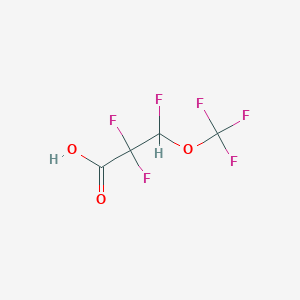

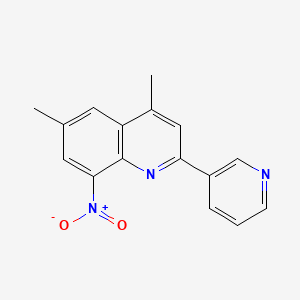
![6-Chloro-5-[(3,4-dichlorophenyl)sulfanyl]-1H-indazole-4,7-dione](/img/structure/B12618160.png)

